molecular formula C9H8Cl2O2 B183841 3-(3,5-Dichlorophenyl)propanoic acid CAS No. 95333-95-2

3-(3,5-Dichlorophenyl)propanoic acid

Cat. No.: B183841
CAS No.: 95333-95-2
M. Wt: 219.06 g/mol
InChI Key: GQICJNXGCGRFBA-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)propanoic acid: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is characterized by the presence of a propanoic acid group attached to a 3,5-dichlorophenyl ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)propanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(3,5-dichlorophenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry: 3-(3,5-Dichlorophenyl)propanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.

Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)propanoic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Oxidative Stress Pathways: The compound can induce oxidative stress, leading to cellular damage.

    Signal Transduction Pathways: It can affect signal transduction by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(3,5-Dibromophenyl)propanoic acid
  • 3-(3,5-Dimethylphenyl)propanoic acid

Comparison: 3-(3,5-Dichlorophenyl)propanoic acid is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. Compared to its fluorinated, brominated, or methylated analogs, the dichlorinated compound exhibits different reactivity and biological activity. The chlorine atoms enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity

3-(3,5-Dichlorophenyl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2O2C_9H_8Cl_2O_2, with a molecular weight of approximately 234.09 g/mol. The compound features a dichlorophenyl moiety that significantly influences its chemical reactivity and biological properties.

Research indicates that this compound may interact with several biological targets, including:

  • Receptors : Similar compounds have been shown to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism as well as inflammatory responses.
  • Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced cytokine production .

Anti-inflammatory Effects

Studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). For instance, at concentrations around 50 µg/mL, it has been reported to decrease TNF-α levels by approximately 44-60% in stimulated peripheral blood mononuclear cells (PBMCs) .

Antiproliferative Activity

The compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies indicate that it can reduce cell viability by inhibiting cell proliferation pathways. Notably, compounds structurally similar to this compound have shown promising results in suppressing tumor growth by targeting metabolic pathways critical for cancer cell survival .

Case Studies

  • Cytokine Modulation : A study evaluated the impact of this compound on cytokine release in PBMC cultures stimulated with lipopolysaccharide (LPS). The results demonstrated a significant reduction in TNF-α and IFN-γ production at higher doses, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : In another investigation focused on cancer therapy, derivatives of the compound were tested for their ability to inhibit specific kinases involved in cell proliferation. The findings suggested that these derivatives could serve as lead compounds for developing new anticancer drugs .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundCytokine Inhibition (%)Antiproliferative EffectMechanism of Action
This compoundTNF-α: 44-60%ModeratePPAR modulation, enzyme inhibition
Similar Compound ATNF-α: 30-50%StrongDirect kinase inhibition
Similar Compound BTNF-α: 20-40%WeakNon-specific cytotoxicity

Q & A

Basic Research Questions

Q. What are the key considerations for designing a scalable synthesis route for 3-(3,5-Dichlorophenyl)propanoic acid?

  • Methodological Answer : A scalable synthesis typically involves optimizing reaction conditions (e.g., temperature, solvent, catalyst) and purification steps. For chlorinated aromatic acids, Friedel-Crafts alkylation or coupling reactions using 3,5-dichlorophenyl precursors are common. For example, highlights the use of coupling reagents like 4-methylmorpholine and DMF as solvents in analogous syntheses. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Yield optimization may require adjusting stoichiometry of dichlorophenyl derivatives and propanoic acid precursors .

Q. How can the dissociation constant (pKa) of this compound be experimentally determined?

  • Methodological Answer : The pKa can be measured via potentiometric titration in aqueous or mixed solvent systems. provides pKa values for structurally related compounds (e.g., 3-(3-chlorophenyl)propanoic acid: 4.59 at 25°C). For accurate results:

  • Prepare a 0.01 M solution in 50% ethanol/water.
  • Titrate with 0.1 M NaOH while monitoring pH.
  • Use the Henderson-Hasselbalch equation to calculate pKa from the midpoint of the titration curve.
    Compare results with computational predictions (e.g., COSMO-RS) to resolve discrepancies caused by the electron-withdrawing effects of dichloro substituents .

Q. What safety protocols are essential for handling chlorinated aromatic acids like this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for chlorinated analogs (e.g., ):

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (3,5-dichloro vs. 2,4-dichloro) influence the reactivity and bioactivity of propanoic acid derivatives?

  • Methodological Answer : Substituent effects can be studied via comparative kinetics and molecular docking. For example:

  • Reactivity : Use DFT calculations to compare electron density maps and activation barriers for nucleophilic attacks. shows that 3,5-dichloro substitution increases electrophilicity at the carbonyl group compared to 2,4-isomers.
  • Bioactivity : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2) to correlate substituent position with IC50 values. The 3,5-dichloro configuration may enhance binding affinity due to steric and electronic complementarity .

Q. What analytical techniques are most effective for characterizing trace impurities in this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities; detect via ESI-MS in negative ion mode.
  • 1H/13C NMR : Identify chlorinated byproducts (e.g., dichlorobenzene derivatives) using characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • XRD : Confirm crystalline purity; compare with reference data from NIST ( ) .

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. To resolve:

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C.
  • IR in Solid vs. Solution States : Compare carbonyl stretches (~1700 cm⁻¹ in solid vs. ~1720 cm⁻¹ in DMSO) to assess hydrogen bonding.
  • DFT Simulations : Validate experimental data by modeling vibrational frequencies and chemical shifts .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICJNXGCGRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356061
Record name 3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-95-2
Record name 3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Dichlorophenyl)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10% Pd/C (1.5 g) in THF (200 mL) was added 3-(3,5-dichlorophenyl)-acrylic acid (11.5 g). The reaction was hydrogenated on a Parr shaker at 50 psi for 3 h. The catalyst was removed by filtration through celite and the organic solution was concentrated in vacuo to afford 3-(3,5-dichlorophenyl)-propionic acid (11.3 g). 1H NMR (400 MHz, CDCl3) δ 7.00-7.35 (m, 3H), 2.89 (t, 2H), 2.66 (t, 2H).
Quantity
11.5 g
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
Reaction Step One
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Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Reaction of 3,5-dichlorocinnamic acid (22.9 g, 0.106 mol) and 3 g palladium/carbon substantially as above yielded 23 g (99%) of 3-(3',5'-dichlorophenyl)propanoic acid as an oil.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,5-Dichlorophenyl)propanoic acid
3-(3,5-Dichlorophenyl)propanoic acid
3-(3,5-Dichlorophenyl)propanoic acid
3-(3,5-Dichlorophenyl)propanoic acid
3-(3,5-Dichlorophenyl)propanoic acid
3-(3,5-Dichlorophenyl)propanoic acid

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